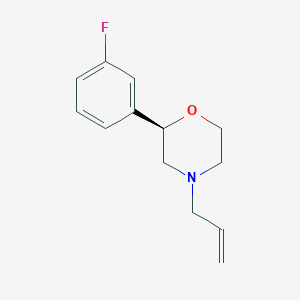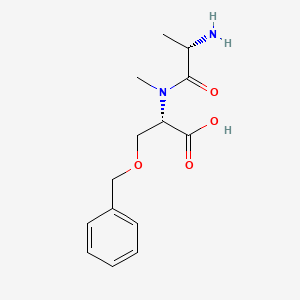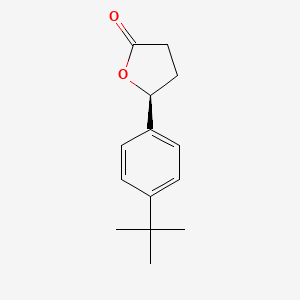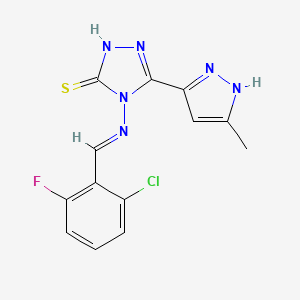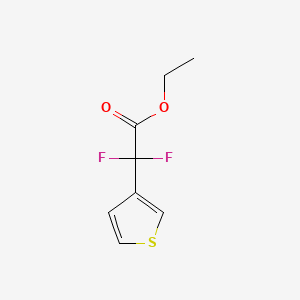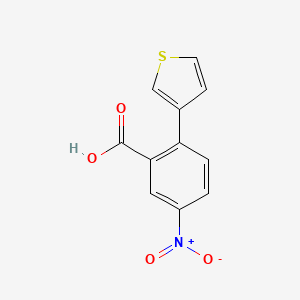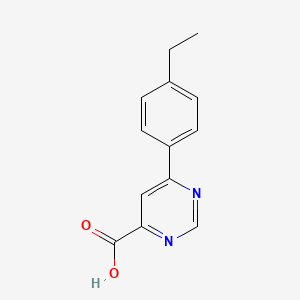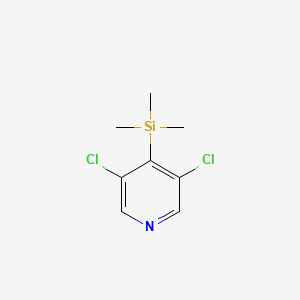
(3,5-Dichloropyridin-4-yl)-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dichloropyridin-4-yl)-trimethylsilane is a chemical compound with the molecular formula C8H11Cl2NSi. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichloropyridin-4-yl)-trimethylsilane typically involves the reaction of 3,5-dichloropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichloropyridin-4-yl)-trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The compound can be reduced to form the corresponding pyridine derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or THF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include pyridine N-oxides.
Reduction: Products include partially or fully dechlorinated pyridines.
Scientific Research Applications
(3,5-Dichloropyridin-4-yl)-trimethylsilane is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a precursor for the synthesis of biologically active compounds.
Medicine: In the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.
Industry: Used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (3,5-Dichloropyridin-4-yl)-trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize negative charges, making the compound more reactive in nucleophilic substitution reactions. The chlorine atoms can also participate in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide: Used in the treatment of respiratory diseases.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Used as a pincer-type ligand in coordination chemistry.
(3,5-Dichloropyridin-4-yl)methanol: Used as an intermediate in organic synthesis.
Uniqueness
(3,5-Dichloropyridin-4-yl)-trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C8H11Cl2NSi |
|---|---|
Molecular Weight |
220.17 g/mol |
IUPAC Name |
(3,5-dichloropyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11Cl2NSi/c1-12(2,3)8-6(9)4-11-5-7(8)10/h4-5H,1-3H3 |
InChI Key |
LLBPCYIPKTZJQY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=NC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol](/img/structure/B12640475.png)
![3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12640476.png)
![5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B12640482.png)


